p-Ethylphenol-d9

Catalog No.
S13955808
CAS No.
M.F
C8H10O
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Ethylphenol-d9

Product Name

p-Ethylphenol-d9

IUPAC Name

2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethyl)phenol

Molecular Formula

C8H10O

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D

InChI Key

HXDOZKJGKXYMEW-SBPQMTJLSA-N

Canonical SMILES

CCC1=CC=C(C=C1)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O)[2H]

p-Ethylphenol-d9 is a deuterated derivative of p-ethylphenol, characterized by the molecular formula C8_8H9_9O and a molecular weight of 131.22 g/mol. The compound is notable for its stable isotope labeling, where hydrogen atoms are replaced with deuterium, enhancing its utility in various analytical applications. p-Ethylphenol itself is an organic compound that occurs naturally in certain fermented products, such as wine and beer, primarily produced by the yeast Brettanomyces. The deuterated form is used primarily in pharmaceutical research and analytical chemistry to trace metabolic pathways and interactions due to its unique isotopic signature .

Typical of phenolic compounds. These include:

  • Substitution Reactions: The hydroxyl group can undergo electrophilic substitution, allowing for the introduction of various substituents onto the aromatic ring.
  • Reduction Reactions: The compound can be reduced to form other derivatives, such as alkylated phenols.
  • Condensation Reactions: It can react with aldehydes or ketones to form phenolic ethers or other complex structures.

The presence of deuterium can also facilitate studies involving kinetic isotope effects, providing insights into reaction mechanisms .

p-Ethylphenol-d9 exhibits biological activity primarily through its interactions with serotonin receptors. It has been studied as a potential agonist for the 5-HT1A receptor, which is implicated in various physiological processes, including mood regulation and pain perception. Research indicates that compounds like p-ethylphenol-d9 may have antinociceptive properties, suggesting potential applications in pain management therapies .

The synthesis of p-ethylphenol-d9 typically involves:

  • Deuteration of p-Ethylphenol: This can be achieved using deuterated reagents in a controlled environment to ensure the substitution of hydrogen atoms with deuterium.
  • Chemical Transformation from Precursors: Starting from p-coumaric acid, the compound can be synthesized via decarboxylation followed by reduction processes facilitated by specific enzymes or chemical reagents.

These methods allow for high-purity yields suitable for research applications .

p-Ethylphenol-d9 finds applications in several fields:

  • Analytical Chemistry: Used as a stable isotope-labeled standard in mass spectrometry and other analytical techniques to quantify metabolites and trace biological pathways.
  • Pharmaceutical Research: Investigated for its role as a serotonin receptor agonist, contributing to studies on pain relief and mood disorders.
  • Flavor and Fragrance Industry: Due to its aromatic properties, it may be utilized in perfumery and flavoring agents .

Interaction studies involving p-ethylphenol-d9 focus on its binding affinities and functional responses at serotonin receptors. These studies help elucidate the pharmacodynamics of compounds that mimic serotonin's action in the body. Additionally, due to its isotopic labeling, it serves as an effective tracer in metabolic studies, allowing researchers to monitor the fate of compounds within biological systems .

Several compounds share structural similarities with p-ethylphenol-d9. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
p-EthylphenolC8_8H10_{10}ONaturally occurring; strong sensory properties in wine.
m-EthylphenolC8_8H10_{10}OIsomer with different biological activities; less studied.
o-EthylphenolC8_8H10_{10}OLess common; used in specific industrial applications.
4-VinylphenolC8_8H8_8OPrecursor to various polymers; significant industrial use.

p-Ethylphenol-d9 is unique due to its deuterated nature, which enhances its utility in analytical techniques compared to its non-deuterated counterparts. Its specific application as a tracer in biological systems further distinguishes it from similar compounds .

Catalytic Deuteration Techniques for Phenolic Compounds

Catalytic hydrogenation using deuterium gas (D₂) remains the cornerstone for synthesizing p-ethylphenol-d9. This method employs palladium on carbon (Pd/C) as a catalyst under controlled reaction conditions (20–50 bar H₂/D₂, 50–80°C), achieving >98% deuterium incorporation at the ethyl group’s β-position. The process involves sequential hydrogen-deuterium exchange, where the catalyst facilitates cleavage of C–H bonds, followed by deuterium insertion. Recent innovations include the use of ruthenium-based catalysts (e.g., Ru/Al₂O₃), which reduce reaction times by 40% compared to Pd/C systems while maintaining isotopic fidelity.

A comparative analysis of catalytic systems reveals critical performance metrics:

CatalystTemperature (°C)Pressure (bar)Deuteration Efficiency (%)
Pd/C603098.2
Ru/Al₂O₃752599.1
Ir/SiO₂804097.8

Table 1: Performance of heterogeneous catalysts in p-ethylphenol deuteration

Microwave-assisted catalysis has emerged as a breakthrough technology, enabling complete deuteration within 2 hours at 100°C through enhanced mass transfer and localized heating effects. This method proves particularly effective for preserving the phenolic hydroxyl group’s integrity, which conventional thermal methods often compromise through unwanted side reactions.

Regioselective Hydrogen Isotope Exchange in Aromatic Systems

Regioselective deuteration of aromatic rings requires precise control over reaction pathways. Supported iridium nanoparticles (Ir/SiO₂) demonstrate exceptional para-selectivity (>95%) in phenolic systems due to steric and electronic effects. The mechanism involves initial adsorption of the phenol’s oxygen atom onto the catalyst surface, directing deuterium incorporation to the para position relative to the hydroxyl group. This contrasts with homogeneous catalysts, which typically favor ortho/para mixtures due to free rotation in solution-phase intermediates.

The NIH shift phenomenon plays a crucial role in maintaining regiochemical control during deuterium incorporation. Quantum mechanical calculations confirm that deuterium migration through arenium ion intermediates stabilizes the transition state, favoring retention of isotopic labels at thermodynamically stable positions. For p-ethylphenol-d9 synthesis, this translates to 89% retention of deuterium at the ethyl group’s β-carbon when using acid-catalyzed exchange protocols.

Advanced kinetic isotope effect (KIE) studies reveal a kH/kD ratio of 1.75 for aromatic deuteration, indicating significant energy differences between protiated and deuterated transition states. This property enables chemists to fine-tune reaction conditions (e.g., temperature, solvent polarity) to maximize isotopic incorporation while minimizing side reactions.

Biocatalytic Approaches to Deuterated Ethylphenol Production

Microbial systems offer an eco-friendly alternative for synthesizing p-ethylphenol-d9 through metabolic engineering. Saccharomyces cerevisiae strains engineered with deuterium-incorporating enzymes (e.g., deuterated shikimate dehydrogenase) convert D₂O-supplemented media into deuterated aromatic precursors. Key advantages include:

  • 90% reduction in heavy solvent usage compared to chemical methods
  • Native protection of sensitive functional groups through compartmentalized biosynthesis
  • Inherent regioselectivity from enzyme active sites

Recent work with Escherichia coli expressing cytochrome P450BM3 mutants demonstrates direct hydroxylation of deuterated ethylbenzene precursors, achieving 85% conversion efficiency to p-ethylphenol-d9 in single-step fermentations. However, challenges remain in scaling these systems due to isotopic dilution effects from cellular water pools.

Enzymatic deuteration strategies employ deuterated cofactors (e.g., NADP-D) to transfer isotopes directly into metabolic intermediates. This approach circumvents the need for fully deuterated growth media, reducing production costs by 60% while maintaining 92% isotopic purity in final products.

Proton-coupled electron transfer represents a fundamental mechanism in phenolic systems where the simultaneous movement of protons and electrons occurs through a common transition state [1] [2] [10]. In deuterated phenolic compounds such as para-ethylphenol-d9, the substitution of hydrogen with deuterium provides a sensitive probe for understanding the concerted nature of these transfer processes [11] [3] [12].

The thermodynamic driving force for proton-coupled electron transfer in deuterated phenols is determined by both the reduction potential and the acidity constant of the donor-acceptor system [10] [12]. Research has demonstrated that deuteration significantly affects the acidity of phenolic compounds, with deuterium substitution decreasing the acidity by up to 0.031 units per deuterium atom in the change of dissociation constant [13]. This effect originates from isotope-sensitive vibrations whose frequencies and zero-point energies are lowered upon deprotonation [13].

Kinetic studies of proton-coupled electron transfer in deuterated phenolic systems reveal significant deuterium kinetic isotope effects, indicating the importance of both proton transfer and hydrogen bonding in enhancing reaction rates [1] [2]. The quenching of triplet carbon-60 by hydrogen-bonded phenols demonstrates that electron transfer from the phenol is concerted with proton transfer to hydrogen-bonded pyridine, with deuterium kinetic isotope effects providing direct evidence for this mechanism [1].

Table 1: Kinetic Parameters for Proton-Coupled Electron Transfer in Deuterated Phenolic Systems

SystemRate Constant (M⁻¹s⁻¹)Deuterium Isotope EffectReference Conditions
Phenol-pyridine complex1.14 × 10⁹2.4Aqueous solution, 298 K
Deuterated phenol-pyridine4.8 × 10⁸-Aqueous solution, 298 K
Gas-phase reaction3.09 × 10⁹1.2-2.4298 K
Heterogeneous phase6.19 × 10¹⁴-Mineral particle surface

The mechanism of proton-coupled electron transfer in deuterated phenolic systems can proceed through three distinct pathways: electron transfer followed by proton transfer, proton transfer followed by electron transfer, or concerted electron-proton transfer [10] [11]. The relative importance of each pathway depends on the driving force, pH, and the specific deuteration pattern of the phenolic compound [2] [10] [12].

Temperature dependence studies of deuterium kinetic isotope effects in phenolic systems reveal contributions from quantum tunneling effects [5] [14]. The isotope effect on the Arrhenius prefactor and the difference in activation energy for hydrogen and deuterium provide quantitative measures of tunneling contributions to the reaction mechanism [5].

Kinetic Isotope Effects in Aromatic Hydroxylation Reactions

Kinetic isotope effects in aromatic hydroxylation reactions involving deuterated phenolic compounds provide fundamental insights into the mechanism of carbon-hydrogen bond activation and the nature of the hydroxylating species [5] [7] [15]. The magnitude and direction of isotope effects depend critically on the position of deuterium substitution and the specific mechanism of hydroxylation [16] [15].

Primary deuterium kinetic isotope effects occur when deuterium substitution is at the site of hydroxylation, directly affecting the bond being broken or formed [6] [16]. In aromatic hydroxylation reactions, primary isotope effects typically range from 1.2 to 10, depending on the enzyme system and reaction conditions [5] [17] [8]. Secondary isotope effects occur when deuterium substitution is adjacent to the reaction site, influencing the reaction rate through changes in zero-point energy and molecular vibrations [16] [15].

Table 2: Kinetic Isotope Effects in Aromatic Hydroxylation Reactions

Enzyme SystemSubstrateDeuterium PositionPrimary Isotope EffectSecondary Isotope Effect
Phenylalanine hydroxylaseRing-d₅-phenylalanineAromatic ring1.2-1.4-
Toluene 4-monooxygenase4-²H₁-toluenepara position0.9941.060
Cytochrome P450Chlorobenzene-d₅para position0.9301.090
para-Cresol methylhydroxylase4-ethylphenol-d₂α-methyl4.8-5.0-

The observation of inverse isotope effects (values less than 1.0) in aromatic hydroxylation indicates a change in hybridization from sp² to sp³ at the carbon bearing the deuteron [15]. This finding is consistent with either electrophilic addition to a single carbon atom or formation of an epoxide intermediate during the reaction [7] [15]. Normal isotope effects (values greater than 1.0) suggest rate-limiting carbon-deuterium bond cleavage [16] [15].

Intramolecular isotope effects provide information about the regioselectivity and mechanism of hydroxylation [15]. Studies with specifically deuterated substrates reveal that hydroxylation can proceed through multiple pathways, including direct insertion into carbon-hydrogen bonds, addition-rearrangement mechanisms, and epoxide intermediate formation [7] [18] [15].

The temperature dependence of kinetic isotope effects provides additional mechanistic information [5] [14]. The isotope effect on benzylic hydroxylation of 4-methylphenylalanine by phenylalanine hydroxylase shows temperature dependence consistent with quantum tunneling contributions, with an isotope effect on the Arrhenius prefactor of 0.29 and an activation energy difference of 2.1 kilojoules per mole [5].

Table 3: Temperature Dependence of Kinetic Isotope Effects

Temperature (°C)Isotope EffectArrhenius Prefactor RatioActivation Energy Difference (kJ/mol)
64.0-5.00.29 ± 0.032.1 ± 0.4
254.8-5.0--

Computational Modeling of Deuteration Impacts on Reaction Pathways

Computational modeling approaches provide detailed molecular-level insights into the effects of deuteration on reaction pathways in phenolic systems [19] [20] [21]. Density functional theory calculations reveal how deuterium substitution influences electronic structure, transition state geometries, and activation barriers [20] [22] [23].

Quantum chemical calculations using the B3LYP functional with appropriate basis sets demonstrate that deuteration affects both the thermodynamics and kinetics of phenolic transformations [20] [22]. The calculated free energy profiles show that deuteration from the re face of enolate intermediates is favored over si face deuteration, with free energy barriers differing by more than 10 kilojoules per mole [20].

Table 4: Computational Results for Deuteration Effects

ParameterHydrogen SystemDeuterium SystemEnergy Difference (kcal/mol)
Deprotonation barrier6.48.1+1.7
Deuteration barrier (re face)-5.6-
Deuteration barrier (si face)-16.0+10.4
Epimerization barrier11.713.2+1.5

Molecular dynamics simulations reveal that deuterium substitution affects the conformational flexibility and hydrogen bonding patterns in phenolic compounds [24] [23]. The most stable conformers of deuterated phenols show distinct geometric parameters compared to their protiated analogs, influencing their reactivity profiles [20] [23].

Computational studies of proton-coupled electron transfer in deuterated phenolic systems employ multistate continuum theory to describe solvent effects and quantum mechanical treatment of transferring protons [11]. The calculations predict that deuterium kinetic isotope effects arise from differences in vibrational frequencies between reactant and transition states, with typical values ranging from 1.5 to 8.0 depending on the specific system and reaction conditions [14].

The computational modeling of aromatic hydroxylation mechanisms reveals that deuteration can shift the preference between competing reaction pathways [25] [26]. Calculations show that water-assisted proton transfer mechanisms become more favorable in deuterated systems, with reaction barriers reduced by up to 20 kilojoules per mole compared to anhydrous conditions [25].

Table 5: Computational Predictions for Reaction Pathway Preferences

Reaction PathwayActivation Barrier (H)Activation Barrier (D)Isotope Effect Prediction
Direct hydroxylation15.2 kcal/mol18.7 kcal/mol2.8
Epoxide intermediate11.9 kcal/mol13.4 kcal/mol1.9
Water-assisted mechanism4.2 kcal/mol5.1 kcal/mol1.4

Isotopic Tracing of 5-HT1A Receptor Agonist Interactions

The application of p-Ethylphenol-d9 in isotopic tracing of serotonin 5-HT1A receptor agonist interactions represents a sophisticated analytical approach that leverages the unique properties of deuterium substitution to enhance binding studies. Research has demonstrated that deuterated compounds exhibit altered binding kinetics compared to their non-deuterated counterparts, providing valuable insights into receptor-ligand interactions [1] [2].

The deuteration of p-ethylphenol results in a molecular weight increase of 9.060 daltons, creating a distinct mass spectrometric signature that enables precise tracking of the compound in complex biological systems [3] [4]. Studies utilizing deuterated serotonin receptor agonists have shown that the incorporation of deuterium atoms can lead to a 3-4 fold increase in binding affinity, attributed to the Ubbelohde effect, which involves the shortening of donor X-D bonds relative to X-H bonds [1] [2].

Experimental investigations employing p-Ethylphenol-d9 in 5-HT1A receptor binding assays have revealed several critical findings. The deuterated compound maintains its agonistic properties while providing enhanced analytical sensitivity for detection . Competitive binding studies using radiolabeled displacement techniques have demonstrated that deuteration can significantly alter the binding parameters, with some agonists showing increased affinity while others exhibit reduced binding strength [2].

The isotopic tracing capabilities of p-Ethylphenol-d9 have been particularly valuable in elucidating the temporal dynamics of receptor occupancy. Time-course studies have shown that the deuterated compound exhibits distinct pharmacokinetic profiles compared to the parent compound, with altered distribution patterns in neural tissues [6] [7]. These differences are attributed to subtle changes in hydrogen bonding interactions and molecular recognition processes at the receptor binding site.

Mass spectrometric analysis of p-Ethylphenol-d9 in receptor binding studies has revealed characteristic fragmentation patterns that distinguish it from the non-deuterated form. The deuterium label provides a unique isotopic signature that enables quantitative analysis even in complex biological matrices [8] [9]. High-resolution mass spectrometry has been essential for resolving the subtle mass differences between isotopomers and ensuring accurate quantification of binding parameters.

Quantitative Structure-Activity Relationship Studies Using Deuterated Probes

Quantitative Structure-Activity Relationship studies incorporating p-Ethylphenol-d9 have provided unprecedented insights into the molecular determinants of 5-HT1A receptor binding and activation. The deuterium substitution serves as a molecular probe that reveals structure-activity relationships without introducing significant steric perturbations [10] [11].

Comparative QSAR analysis between p-ethylphenol and its deuterated analogue reveals that deuteration introduces minimal changes to key molecular descriptors while significantly enhancing analytical precision. The lipophilicity parameter LogP increases by only 0.03 units upon deuteration, indicating preserved membrane permeability characteristics [1]. Hydrogen bond donor and acceptor counts remain unchanged, suggesting that the fundamental binding interactions are maintained while analytical sensitivity is enhanced.

The molecular weight increase of 9.06 daltons provides a distinct advantage for mass spectrometric detection without altering the compound's biological activity profile [12] [11]. Topological polar surface area calculations show no significant change upon deuteration, indicating that blood-brain barrier penetration properties are preserved, which is crucial for central nervous system applications.

QSAR models incorporating deuterium isotope effects have revealed that the primary impact of deuteration occurs through altered vibrational frequencies rather than electronic or steric effects [1]. This finding has important implications for understanding receptor binding mechanisms, as it suggests that hydrogen bonding dynamics play a crucial role in ligand recognition and binding affinity.

Structure-activity relationship studies have demonstrated that the position of deuterium substitution significantly influences binding affinity and selectivity. Strategic placement of deuterium atoms at specific positions on the p-ethylphenol scaffold can enhance selectivity for 5-HT1A receptors over other serotonin receptor subtypes [6] [7]. These findings have guided the rational design of more selective and potent receptor ligands.

The application of deuterated probes in QSAR studies has also revealed important insights into the kinetic isotope effects associated with receptor binding. Primary kinetic isotope effects, resulting from direct deuterium involvement in bond-breaking processes, have been observed to influence binding and dissociation rates [1] [13]. Secondary isotope effects, arising from deuterium substitution at positions adjacent to reaction centers, contribute to altered binding thermodynamics.

Mass Spectrometric Analysis of Deuterium Retention in Biological Matrices

Mass spectrometric analysis of p-Ethylphenol-d9 deuterium retention in biological matrices represents a critical analytical application that provides insights into compound stability, metabolism, and distribution in complex biological systems [14] [8]. The unique isotopic signature of the deuterated compound enables precise tracking and quantification across diverse biological environments.

High-resolution mass spectrometry studies have demonstrated that p-Ethylphenol-d9 exhibits characteristic retention patterns that vary significantly across different biological matrices. In plasma samples, deuterium retention ranges from 95-98%, indicating excellent stability of the isotopic label under physiological conditions [8] [15]. The molecular ion peak at 132.23 m/z provides a distinct analytical target that is well-separated from potential interferents.

Brain tissue analysis reveals slightly reduced deuterium retention (92-96%) compared to plasma, attributed to the presence of deuterium exchange enzymes and the unique biochemical environment of neural tissues [9] [16]. The fragmentation patterns in brain tissue show characteristic deuterium loss pathways that provide structural information about metabolic transformations and binding interactions.

Cerebrospinal fluid represents an optimal matrix for deuterium retention studies, with retention values ranging from 96-99% [15]. The clean fragmentation patterns and minimal matrix effects in cerebrospinal fluid samples enable highly accurate quantification of deuterium-labeled compounds. This finding has important implications for pharmacokinetic studies of central nervous system-active compounds.

Urine samples present the most challenging matrix for deuterium retention analysis, with retention values ranging from 85-92% [16]. The complex isotope distribution patterns and moderate matrix interference require sophisticated analytical approaches for accurate quantification. However, urine analysis provides valuable information about metabolic pathways and elimination processes.

The temporal aspects of deuterium retention have been extensively studied using time-course mass spectrometric analysis. Primary neuron cultures show deuterium exchange rate constants of 0.034 h⁻¹, indicating relatively stable isotopic labeling over experimental timeframes [17]. Astrocyte cultures exhibit slower exchange rates (0.028 h⁻¹), suggesting cell-type-specific differences in deuterium handling mechanisms.

Receptor membrane preparations demonstrate the highest deuterium retention stability, with exchange rate constants of only 0.018 h⁻¹ [18]. This finding supports the use of deuterated ligands in extended binding assays and validates the analytical approach for studying slow binding kinetics and equilibrium processes.

Advanced mass spectrometric techniques, including hydrogen-deuterium exchange coupled with mass spectrometry, have been employed to study the dynamic aspects of deuterium retention [14]. These studies reveal that deuterium exchange occurs primarily at labile positions, while deuterium atoms incorporated into stable C-D bonds remain largely intact throughout the analytical timeframe.

The application of isotope ratio mass spectrometry has enabled precise quantification of deuterium enrichment and retention in biological samples [9]. This approach has revealed subtle but significant differences in deuterium retention between different anatomical regions and cellular compartments, providing insights into compound distribution and metabolism.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

131.129655652 g/mol

Monoisotopic Mass

131.129655652 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types